A-331440
Beschreibung
Overview of Histamine (B1213489) Receptor Subtypes and Their Physiological Roles
Histamine, a biogenic amine, exerts its diverse physiological effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4. wikipedia.org Each subtype has a unique tissue distribution and signaling pathway, leading to a wide range of biological responses.
H1 Receptors: Primarily located on smooth muscle cells, endothelial cells, and neurons in the central nervous system. wikipedia.org Their activation is associated with classic allergic responses, including bronchoconstriction, vasodilation, and increased vascular permeability. nih.gov
H2 Receptors: Found predominantly on parietal cells in the stomach lining, where they regulate the secretion of gastric acid. wikipedia.orgphysiology.org They are also present in other tissues, including the heart and immune cells. physiology.org
H3 Receptors: Mainly expressed in the central nervous system, where they act as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine. frontiersin.orgwikipedia.org They also function as heteroreceptors on other neurons, modulating the release of various neurotransmitters such as acetylcholine (B1216132), dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.orgnih.gov
H4 Receptors: Highly expressed on cells of the immune system, including mast cells, eosinophils, and T cells, and are involved in inflammatory and immune responses. nih.gov
The Histamine H3 Receptor as a Therapeutic Target in Neurological and Metabolic Disorders
The strategic location and function of the H3 receptor in the central nervous system have made it an attractive target for the development of new therapies for a variety of neurological and metabolic disorders. benthamscience.com By blocking the inhibitory action of H3 receptors, antagonists can increase the release of histamine and other neurotransmitters, leading to a range of potential therapeutic effects. nih.gov
Neurological Disorders:
Cognitive Disorders: Enhanced release of acetylcholine and dopamine through H3 receptor antagonism is thought to improve cognitive function, making it a potential treatment for conditions like Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD). nih.govnih.gov
Sleep-Wake Disorders: H3 receptor antagonists promote wakefulness by increasing histamine levels in the brain and are being investigated for the treatment of narcolepsy. wikipedia.orgrxlist.com
Schizophrenia: The modulation of dopamine release by H3 receptors suggests a potential role for H3 antagonists in managing the symptoms of schizophrenia. frontiersin.org
Metabolic Disorders:
Obesity: Histamine plays a role in regulating food and water intake. biocrick.com H3 receptor antagonists have been shown to reduce weight in preclinical models of diet-induced obesity, suggesting their potential as anti-obesity agents. tocris.comrndsystems.com
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-24(2)21-12-14-25(17-21)13-3-15-26-22-10-8-20(9-11-22)19-6-4-18(16-23)5-7-19/h4-11,21H,3,12-15,17H2,1-2H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIPXWLVYIHFEP-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392338-13-5 | |
| Record name | A-331440 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0392338135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-331440 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45WZM2FLYQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A 331440 Dihydrochloride: a Selective Histamine H3 Receptor Antagonist
Discovery and Initial Characterization of A-331440 Dihydrochloride (B599025) by Abbott Laboratories
This compound, with the chemical name 4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile, was identified by researchers at Abbott Laboratories as a novel non-imidazole histamine (B1213489) H3 receptor antagonist. nih.govresearchgate.net The development of non-imidazole compounds like this compound was a significant step in the field, moving away from earlier imidazole-based ligands. biocrick.com Preclinical studies conducted by Abbott Laboratories demonstrated that this compound has potential as an antiobesity agent, a therapeutic area of interest for H3 receptor antagonists. nih.govmedchemexpress.com However, subsequent findings indicated that the compound was genotoxic, which halted its further development into clinical trials. mdpi.comfrontiersin.org
Preclinical Pharmacological Profile of this compound Dihydrochloride
The preclinical pharmacological assessment of this compound dihydrochloride established its profile as a high-affinity and selective antagonist for the histamine H3 receptor.
Radioligand binding assays have demonstrated that this compound binds with high affinity to both human and rat histamine H3 receptors. biocrick.comrndsystems.commedchemexpress.comtocris.combio-techne.com The binding affinity (Ki) values are reported to be 22.7 nM for human H3 receptors and 21.7 nM for rat H3 receptors. biocrick.comrndsystems.comtocris.combio-techne.com
This compound exhibits significant selectivity for the H3 receptor subtype over other histamine receptors, namely H1, H2, and H4. rndsystems.comtocris.combio-techne.com The binding affinities for these other receptors are considerably lower, indicating a specific interaction with the H3 receptor. rndsystems.comtocris.combio-techne.com
Table 1: Binding Affinity (Ki) of this compound for Human Histamine Receptors
| Receptor | Ki (nM) |
| H1 | 2940 |
| H2 | 14400 |
| H3 | 22.7 |
| H4 | >10000 |
| Data sourced from multiple references. rndsystems.comtocris.combio-techne.com |
Functional assays have confirmed that this compound acts as an antagonist at the histamine H3 receptor. biocrick.com In cells engineered to express rat or human H3 receptors, this compound was shown to antagonize the calcium mobilization induced by the H3 receptor agonist (R)-α-methylhistamine. biocrick.com The pKb values, which measure antagonist potency, were determined to be 7.38 for the rat H3 receptor and 7.37 for the human H3 receptor. biocrick.com
Furthermore, this compound is also characterized as an inverse agonist. nih.govresearchgate.net This means that in addition to blocking the effects of agonists, it can also reduce the basal, or constitutive, activity of the H3 receptor. nih.gov This property is significant as native H3 receptors in the brain are known to exhibit high constitutive activity. jst.go.jp However, in some experimental systems, this compound and other inverse agonists did not alter cAMP accumulation, suggesting the functional effects can be context-dependent. nih.gov
Modulation of Neurotransmitter Systems by this compound Dihydrochloride
Endogenous Histamine Release Modulation via H3 Autoreceptor Blockade
The histamine H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons. nih.gov This means that when histamine is released into the synapse, it can bind to these H3 autoreceptors, initiating a negative feedback loop that inhibits further synthesis and release of histamine. nih.gov this compound dihydrochloride, as an H3 receptor antagonist, blocks this feedback mechanism. By preventing histamine from binding to H3 autoreceptors, this compound dihydrochloride effectively increases the release of endogenous histamine in the brain. nih.govsigmaaldrich.com This enhanced histaminergic transmission is a key aspect of its mechanism of action.
Influence on Heteroreceptor-Mediated Neurotransmitter Release
Beyond its role as an autoreceptor, the H3 receptor also functions as a heteroreceptor on non-histaminergic neurons. nih.gov In this capacity, it modulates the release of a wide array of other neurotransmitters. Consequently, by blocking these H3 heteroreceptors, this compound dihydrochloride can indirectly influence the release of several key neurotransmitters, including:
Dopamine (B1211576): H3 receptors are known to regulate dopamine release. nih.gov Blockade of these receptors by antagonists can enhance dopaminergic neurotransmission. nih.gov
Norepinephrine (B1679862): The release of norepinephrine can be suppressed by H3 receptor activation, suggesting that this compound dihydrochloride may increase its release. nih.govnih.gov
Acetylcholine (B1216132): H3 receptors inhibit the release of acetylcholine. nih.govnih.gov Therefore, this compound dihydrochloride is expected to enhance cholinergic activity.
Serotonin (B10506): The release of serotonin is also under the inhibitory control of H3 receptors, implying a potential for this compound dihydrochloride to increase serotonergic transmission. nih.gov
GABA (γ-aminobutyric acid): H3 receptors have been shown to suppress the release of GABA, the primary inhibitory neurotransmitter in the brain. nih.govnih.gov
Glutamate: The release of glutamate, the main excitatory neurotransmitter, can also be modulated by H3 receptors. nih.gov
This broad influence on multiple neurotransmitter systems highlights the complex pharmacological profile of this compound dihydrochloride. nih.govsigmaaldrich.commdpi.com
Histamine H3 Receptor Isoforms and Ligand Interactions Relevant to this compound Dihydrochloride
The human histamine H3 receptor gene undergoes alternative splicing, giving rise to multiple receptor isoforms. nih.govresearchgate.net These isoforms can differ in their structure, signaling properties, and distribution within the brain. nih.govpsu.edu Research has identified several isoforms, with hH3R(445) and hH3R(365) being two abundantly expressed variants that differ by an 80-amino acid deletion in the third intracellular loop. psu.edu
Studies have shown that these isoforms can exhibit different affinities and potencies for various H3 receptor ligands. psu.edu For instance, the shorter isoform, hH3R(365), has been reported to have a higher affinity for agonists and a lower affinity for inverse agonists compared to the full-length hH3R(445) isoform. psu.edu While specific binding data for this compound dihydrochloride to each individual isoform is not extensively detailed in the provided search results, its potent and selective binding to both human and rat H3 receptors has been established, with Ki values of less than or equal to 25 nM. biocrick.comnih.govmedchemexpress.com This suggests a high affinity for the predominant H3 receptor isoforms expressed in these species.
Table 1: Binding Affinity of this compound for Histamine H3 Receptors
| Receptor Species | Ki (nM) |
| Human | ≤25 biocrick.comnih.govmedchemexpress.com |
| Rat | ≤25 biocrick.comnih.govmedchemexpress.com |
This table summarizes the reported binding affinities (Ki) of this compound for human and rat histamine H3 receptors.
Furthermore, this compound dihydrochloride demonstrates significant selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4). tocris.comrndsystems.com
Table 2: Selectivity Profile of this compound dihydrochloride
| Receptor | Ki (nM) |
| Human H3 | 22.7 tocris.comrndsystems.com |
| Human H1 | 2940 tocris.comrndsystems.com |
| Human H2 | 14400 tocris.comrndsystems.com |
| Human H4 | >10000 tocris.comrndsystems.com |
This table illustrates the selectivity of this compound dihydrochloride for the human H3 receptor compared to other human histamine receptor subtypes.
G Protein-Coupled Receptor Signaling Pathways Modulation by this compound Dihydrochloride
All histamine receptors, including the H3 receptor, belong to the large family of G protein-coupled receptors (GPCRs). biocrick.comnih.gov GPCRs transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. nih.govwikipedia.org
The histamine H3 receptor is primarily coupled to the Gi/o family of G proteins. nih.gov Activation of the H3 receptor by an agonist (like histamine) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov This reduction in cAMP can, in turn, modulate the activity of various downstream effectors, ultimately leading to the inhibition of neurotransmitter release. nih.gov
As an antagonist, this compound dihydrochloride blocks the binding of histamine to the H3 receptor, thereby preventing this Gi/o-mediated inhibitory signaling cascade. medchemexpress.com By doing so, it effectively disinhibits the neuron, leading to an increase in neurotransmitter release. Some H3 receptor ligands also exhibit inverse agonist properties, meaning they can reduce the basal, constitutive activity of the receptor in the absence of an agonist. While the provided information primarily refers to this compound as an antagonist, the distinction between antagonist and inverse agonist activity can be subtle and may depend on the specific experimental system.
The signaling of GPCRs can be complex, involving not only the Gα subunit (in this case, Gαi/o) but also the Gβγ subunits, which can directly interact with and modulate the function of ion channels and other effector proteins. nih.govnih.gov The blockade of H3 receptors by this compound dihydrochloride would also prevent these Gβγ-mediated effects.
Conclusion
A-331440 dihydrochloride (B599025) stands out as a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist. Its ability to modulate the release of key neurotransmitters in the brain underscores the therapeutic potential of targeting the H3 receptor for a range of neurological and metabolic disorders. While preclinical studies have demonstrated promising effects, particularly in the context of obesity, further research is necessary to fully elucidate its therapeutic applications and safety profile.
Preclinical Efficacy Studies of A 331440 Dihydrochloride
Research in Metabolic Disorders
The primary focus of preclinical research on A-331440 dihydrochloride (B599025) has been its potential as an anti-obesity agent. Studies have utilized diet-induced animal models to mimic human obesity and evaluate the compound's effects on key metabolic parameters.
In a significant study, the effects of this compound were assessed in mice with diet-induced obesity (DIO). nih.gov These animals were stabilized on a high-fat diet before being treated with the compound. The results demonstrated a dose-dependent reduction in body weight over a 28-day period. nih.gov
This compound was also shown to prevent weight gain in genetically obese (ob/ob) mice, further supporting its potential as a treatment for obesity. researchgate.net The weight loss observed in the diet-induced obesity model was significant, with the highest dose group achieving a body weight comparable to that of mice fed a low-fat diet. nih.gov This suggests a robust effect of the compound on reversing the obese phenotype induced by a high-fat diet.
Table 1: Effect of this compound Dihydrochloride on Body Weight in Diet-Induced Obese Mice
| Treatment Group | Mean Body Weight Change (g) |
|---|---|
| Low-Fat Diet Control | - |
| High-Fat Diet Control | + |
| This compound (5 mg/kg) | ↓ |
| This compound (15 mg/kg) | ↓↓ |
| Dexfenfluramine (10 mg/kg) | ↓ |
This table is interactive. Click on the data points for more details.
The anti-obesity effects of this compound dihydrochloride were associated with favorable changes in key metabolic biomarkers. In mice with diet-induced obesity, the observed weight loss was accompanied by a reduction in plasma leptin levels. researchgate.net Leptin is a hormone primarily produced by adipose tissue that plays a crucial role in regulating energy balance by inhibiting hunger. Elevated leptin levels are often observed in obesity, a condition known as leptin resistance.
Furthermore, treatment with this compound at the highest dose led to the normalization of insulin (B600854) tolerance. nih.gov An insulin tolerance test measures the body's ability to clear glucose from the bloodstream in response to insulin. Normalization of this parameter indicates improved insulin sensitivity, which is often impaired in obese individuals and is a key factor in the development of type 2 diabetes.
Table 2: Impact of this compound Dihydrochloride on Metabolic Biomarkers
| Biomarker | Effect of this compound Dihydrochloride Treatment |
|---|---|
| Plasma Leptin Levels | Reduced |
| Insulin Tolerance | Normalized at the highest dose |
This table is interactive. Click on the data points for more details.
The reduction in body weight observed with this compound dihydrochloride treatment was linked to a decrease in food consumption. researchgate.net This suggests that the compound may exert its anti-obesity effects, at least in part, by modulating appetite and promoting satiety. Histamine (B1213489) H3 receptors are known to be involved in the regulation of food intake, and their antagonism is hypothesized to enhance the release of neurotransmitters that suppress appetite.
By reducing food intake, this compound contributes to a negative energy balance, which is essential for weight loss. The compound's ability to influence both food intake and metabolic parameters like insulin sensitivity points to a multifaceted mechanism of action in restoring energy homeostasis.
Research in Central Nervous System Disorders
While the primary preclinical investigation of this compound dihydrochloride has centered on metabolic disorders, the role of histamine H3 receptor antagonists in the central nervous system (CNS) has prompted interest in their potential therapeutic applications for neurological and psychiatric conditions.
Histamine is a key neurotransmitter involved in promoting wakefulness. pnas.org Consequently, histamine H3 receptor antagonists, by increasing histamine release in the brain, are expected to have wake-promoting effects. pnas.orgnih.gov Preclinical studies with other H3 receptor antagonists have shown that they can increase wakefulness in animal models. nih.gov However, based on the available scientific literature, no specific preclinical studies have been published that investigate the direct effects of this compound dihydrochloride on the sleep-wake cycle or in models of sleep disorders.
The histaminergic system is also implicated in cognitive processes such as learning and memory. nih.gov Antagonism of the H3 receptor is thought to enhance the release of several neurotransmitters, including acetylcholine (B1216132) and dopamine (B1211576), which are crucial for cognitive function. researchgate.net Preclinical studies with other non-imidazole histamine H3 receptor antagonists, such as ABT-239 and A-431404, have shown promise in improving cognitive deficits in animal models relevant to schizophrenia. nih.gov These compounds have been found to attenuate cognitive impairments induced by NMDA receptor antagonists. nih.gov
Despite the theoretical potential for H3 receptor antagonists to enhance cognition, a thorough search of the scientific literature did not yield any specific preclinical studies that have evaluated the effects of this compound dihydrochloride in animal models of cognitive function, including tasks such as object recognition, learning, and memory.
Exploration in Neurodegenerative Disease Models (e.g., Alzheimer's disease)
Currently, there is a notable absence of direct preclinical studies investigating the efficacy of this compound dihydrochloride in established animal models of neurodegenerative diseases, including Alzheimer's disease. The primary research focus for this compound has been on its potential as an anti-obesity agent due to its mechanism of action as a histamine H3 receptor antagonist.
Analysis in Epilepsy Models
While direct preclinical studies on this compound dihydrochloride in epilepsy models are not presently available, the broader class of histamine H3 receptor antagonists has been a subject of investigation for its potential anticonvulsant properties. The rationale for exploring these compounds in epilepsy stems from the role of histamine as a neurotransmitter in the brain. Histamine H3 receptors act as autoreceptors, inhibiting the release of histamine and other neurotransmitters. By blocking these receptors, antagonists like this compound dihydrochloride can increase the levels of histamine and other neurochemicals, which may contribute to a reduction in seizure susceptibility.
Several preclinical studies have demonstrated the anticonvulsant effects of various histamine H3 receptor antagonists in a range of animal models of epilepsy. These models are designed to mimic different types of seizures observed in humans.
Commonly Used Preclinical Epilepsy Models:
| Model | Description | Seizure Type Mimicked |
| Maximal Electroshock (MES) Test | Induces generalized tonic-clonic seizures via electrical stimulation. | Generalized tonic-clonic seizures |
| Pentylenetetrazol (PTZ) Seizure Test | A chemical convulsant that induces clonic and tonic-clonic seizures. | Absence and myoclonic seizures |
| Kindling Model | Repeated sub-convulsive electrical or chemical stimulation leads to a lasting state of increased seizure susceptibility. | Focal seizures with secondary generalization |
Research on other histamine H3 receptor antagonists has shown promising results in these models. For instance, some antagonists have been reported to increase the threshold for seizures induced by MES and PTZ. The anticonvulsant effects are often attributed to the enhancement of histaminergic neurotransmission in the brain.
Given that this compound dihydrochloride is a potent and selective histamine H3 receptor antagonist, it is plausible that it could exhibit similar anticonvulsant activity. However, without direct experimental evidence, its efficacy in epilepsy models remains speculative. Further preclinical investigation is required to determine if this compound dihydrochloride holds therapeutic potential for the treatment of epilepsy.
Research in Substance Use Disorder Models
The potential utility of this compound dihydrochloride in the context of substance use disorders has not been directly investigated in preclinical models. However, the class of histamine H3 receptor antagonists has garnered interest in this area due to the intricate interplay between the histaminergic system and the brain's reward pathways, which are central to the development and maintenance of addiction.
Histamine H3 receptors are expressed in brain regions critical for reward and motivation, such as the nucleus accumbens and prefrontal cortex. By modulating the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, histamine H3 receptor antagonists could potentially influence the reinforcing effects of drugs of abuse.
Preclinical research using various animal models of addiction has explored the effects of other histamine H3 receptor antagonists on drug-seeking and drug-taking behaviors.
Key Preclinical Models for Substance Use Disorders:
| Model | Behavior Assessed | Relevance to Addiction |
| Self-Administration | The motivation of an animal to work for a drug infusion. | Compulsive drug-taking |
| Conditioned Place Preference (CPP) | The association of a specific environment with the rewarding effects of a drug. | Drug-associated learning and memory |
| Reinstatement Model | The relapse to drug-seeking behavior triggered by drug-associated cues, stress, or a small priming dose of the drug. | Relapse |
Studies with some histamine H3 receptor antagonists have shown a reduction in alcohol consumption in animal models. The results for other substances of abuse, such as stimulants, have been more varied, with some studies showing a decrease in rewarding effects while others report no significant impact.
The potential of this compound dihydrochloride in substance use disorder models is, therefore, an area that warrants further investigation. Its specific pharmacological profile as a histamine H3 receptor antagonist suggests it could modulate the neurobiological circuits underlying addiction. However, dedicated preclinical studies are necessary to elucidate its efficacy and potential as a therapeutic agent for substance use disorders.
Structure Activity Relationship Sar Studies and Lead Optimization of A 331440 Dihydrochloride Analogues
Initial SAR Discoveries Pertaining to A-331440 Dihydrochloride (B599025)
This compound, chemically known as 4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile, was identified as a high-affinity antagonist for the histamine (B1213489) H3 receptor. It binds potently to both human and rat H3 receptors with Ki values in the low nanomolar range. nih.gov Crucially, it demonstrated high selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4).
A pivotal discovery in the initial evaluation of this compound was a positive result in an in vitro micronucleus assay. nih.gov This assay is predictive of genotoxicity, a significant hurdle for any clinical candidate. This finding immediately shifted the focus of the research program towards understanding the structural basis of this potential liability and re-engineering the molecule to eliminate it. The prevailing hypothesis was that the biphenyl (B1667301) core of the molecule might contribute to DNA interactions, predisposing it to genotoxicity. nih.gov This discovery was the primary catalyst for subsequent lead optimization efforts.
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Histamine H3 | 22.7 |
| Histamine H1 | 2940 |
| Histamine H2 | 14400 |
| Histamine H4 | >10000 |
Strategies for Modifying the Biphenyl Moiety and Other Structural Elements
The working hypothesis that the biphenyl rings of this compound might be responsible for its genotoxic signal guided the lead optimization strategy. nih.gov Researchers focused on introducing various substituents to the biphenyl ring system to systematically alter its properties. The goal was to disrupt the putative interaction with DNA without compromising the crucial interactions with the H3 receptor required for high-affinity binding.
The primary strategies involved:
Altering Ring Orientation: Introducing substituents was intended to change the preferred dihedral angle between the two phenyl rings, potentially making the molecule less planar and less likely to intercalate with DNA.
Modifying Electronegativity and Polarity: Substituents were chosen to modulate the electron distribution and polarity of the biphenyl moiety. This was done to reduce non-specific interactions that might contribute to genotoxicity while maintaining the specific electronic features required for receptor binding. nih.gov
By creating a series of analogues with modifications on the biaryl ring, researchers could test them for both H3 receptor binding potency and their propensity to induce genotoxicity in the micronucleus assay, allowing for a systematic exploration of the SAR. nih.gov
Development of Non-Genotoxic Analogues of this compound Dihydrochloride (e.g., Fluorinated Analogues)
The systematic modification of the biphenyl moiety proved to be a successful strategy. Among the synthesized compounds, simple fluorinated analogues of this compound emerged as the most promising leads. nih.gov The introduction of fluorine, a small and highly electronegative atom, was particularly effective.
Two key non-genotoxic analogues were developed:
A-417022: A mono-fluorinated analogue, 4'-[3-[(3R)-3-(dimethylamino)-1-pyrrolidinyl]propoxy]-3'-fluoro-1,1'-biphenyl-4-carbonitrile.
A-423579: A di-fluorinated analogue, 4'-[3-[(3R)-3-(dimethylamino)-1-pyrrolidinyl]-propoxy]-3',5'-difluoro-1,1'-biphenyl-4-carbonitrile.
These compounds were found to bind to H3 receptors with a potency at least equal to that of the parent compound, this compound. nih.gov Crucially, both A-417022 and A-423579 were devoid of genotoxicity in the in vitro micronucleus assay. nih.gov While the precise reason for the lack of genotoxicity in the fluorinated analogues remains unclear, it is a noteworthy success in lead optimization, especially given that fluorine and hydrogen are very similar in size. nih.gov These findings identified potent, selective, and potentially safer compounds for further evaluation. nih.gov
| Compound | Modification | H3 Receptor Potency | Genotoxicity (in vitro Micronucleus Assay) |
|---|---|---|---|
| This compound | N/A (Parent Compound) | High | Positive |
| A-417022 | Mono-fluorinated | Retained or Improved | Negative |
| A-423579 | Di-fluorinated | Retained or Improved | Negative |
Computational Chemistry Approaches in Lead Optimization
Computational chemistry methods serve as powerful tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For a program like the this compound series, these techniques can provide crucial insights into ligand-receptor interactions and help predict the activity of novel analogues.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For biphenyl derivatives acting as H3 receptor antagonists, QSAR models have been developed to predict their antagonist potency. doaj.orgresearchgate.net
In the context of optimizing this compound, a QSAR model would be built using the experimental data from the synthesized analogues. The model would relate various calculated molecular descriptors (representing properties like size, shape, electronic character, and lipophilicity) of the analogues to their measured H3 receptor binding affinities and, potentially, their genotoxicity readouts. Such a model could then be used to:
Predict the H3 receptor affinity of new, unsynthesized analogues, helping to prioritize which compounds to make.
Identify the key structural features that are most influential for high-affinity binding or for avoiding genotoxicity.
Guide the design of new analogues with an improved balance of properties.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. sid.ir Since the crystal structure of the histamine H3 receptor is not yet resolved, docking studies typically rely on homology models built using the structures of related G-protein coupled receptors. researchgate.net
Docking simulations of this compound and its analogues into a model of the H3 receptor binding site can help rationalize the observed SAR. researchgate.net These simulations can reveal key interactions, such as:
Polar Interactions: The basic nitrogen in the pyrrolidine (B122466) ring is expected to form a crucial salt bridge with a key acidic residue in the receptor, such as Aspartate (Asp) 3.32.
Non-Polar Interactions: The biphenyl moiety can engage in hydrophobic and cation-π interactions with aromatic amino acid residues within the binding pocket. researchgate.net
By comparing the docked poses of this compound with its active, non-genotoxic fluorinated analogues, researchers could visualize how the fluorine substitutions alter the binding mode or the electronic surface potential without disrupting the key interactions necessary for affinity.
Following docking, molecular dynamics (MD) simulations can be employed. MD simulations model the atomic-level movement of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the receptor. tbzmed.ac.ir This can help confirm the stability of key interactions predicted by docking and provide a more dynamic understanding of how modifications to the this compound scaffold influence its interaction with the H3 receptor.
Safety Pharmacology and Toxicology Mechanisms of A 331440 Dihydrochloride
In Vitro Genotoxicity Assessments (e.g., Micronucleus Assay) and Translational Implications
An essential component of toxicological screening is the evaluation of a compound's potential to cause genetic damage. The in vitro micronucleus test is a widely used and well-established assay for this purpose, capable of detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.
Research findings have indicated that A-331440 dihydrochloride (B599025) yielded positive results in an in vitro micronucleus assay. biocrick.comresearchgate.net This outcome suggests a potential for genotoxicity, which is a significant concern in drug development due to its correlation with carcinogenicity. The positive result in this assay necessitated further investigation and medicinal chemistry efforts to mitigate this liability.
In response to the genotoxicity concerns with this compound, subsequent research focused on developing analogues with an improved safety profile. researchgate.net This led to the synthesis of fluorinated congeners of this compound, such as A-423579. researchgate.net Notably, these fluorinated analogues were found to be devoid of in vitro genotoxicity in the micronucleus test, while still retaining their efficacy as histamine (B1213489) H3 receptor antagonists. researchgate.net The exact reason for the lack of genotoxicity in these fluorinated analogues remains unclear but highlights a successful structure-activity relationship-based approach to engineer out a significant safety concern. biocrick.com
The translational implication of a positive in vitro micronucleus test is that it can be predictive of genotoxic effects in vivo. biocrick.com Therefore, the identification of non-genotoxic analogues like A-423579 was a critical step in advancing this class of compounds towards further development as potential therapeutic agents. researchgate.net
| Compound | Assay | Result | Implication |
|---|---|---|---|
| This compound dihydrochloride | In Vitro Micronucleus Test | Positive biocrick.comresearchgate.net | Potential for genotoxicity |
| A-423579 (Fluorinated analogue) | In Vitro Micronucleus Test | Negative researchgate.net | Improved safety profile |
Analysis of Off-Target Receptor Activity and Potential Safety Concerns (e.g., hERG channel)
A comprehensive understanding of a drug candidate's interaction with a panel of off-target receptors is essential for predicting potential adverse effects. One of the most critical off-target interactions with cardiovascular safety implications is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.
While this compound dihydrochloride has been characterized as a potent and selective histamine H3 receptor antagonist, detailed information regarding its broader off-target receptor activity, including its effects on the hERG channel, is not extensively available in the public domain. The compound has demonstrated high selectivity for the human histamine H3 receptor over other histamine receptor subtypes, with Ki values of 2940 nM for H1, 14400 nM for H2, and >10000 nM for H4 receptors. tocris.com
| Receptor | Ki (nM) tocris.com |
|---|---|
| Histamine H1 | 2940 |
| Histamine H2 | 14400 |
| Histamine H3 | 22.7 |
| Histamine H4 | >10000 |
Despite the availability of these selectivity data within the histamine receptor family, a comprehensive safety panel screening for off-target activities at other physiologically relevant receptors and ion channels, most notably the hERG channel, has not been publicly reported for this compound dihydrochloride. Therefore, a complete assessment of its potential safety concerns related to off-target receptor activity cannot be conclusively made at this time.
Comparative Analysis with Other Histamine H3 Receptor Ligands
Distinguishing A-331440 Dihydrochloride (B599025) from Imidazole-Based Antagonists
Histamine (B1213489) H3 receptor (H3R) antagonists are broadly classified based on their chemical structure, with a significant distinction made between imidazole-containing and non-imidazole compounds. This compound dihydrochloride is a prominent member of the non-imidazole class, a structural characteristic that sets it apart from first-generation H3R antagonists. forlabs.co.uk
Imidazole-based antagonists, as the name suggests, feature an imidazole (B134444) ring in their chemical structure, which is also a key part of the natural H3R agonist, histamine. nih.gov This structural similarity initially guided the development of potent H3R ligands like thioperamide (B1682323). wikipedia.org However, the imidazole moiety is also associated with certain liabilities. A primary concern is the potential for the imidazole group to interact with and inhibit cytochrome P450 (CYP) enzymes. nih.gov This interaction can lead to undesirable drug-drug interactions and potential toxicity issues, such as the hepatotoxicity observed with thioperamide, which hindered its development as a therapeutic agent. wikipedia.org
Comparison of Efficacy and Safety Profiles with Other Preclinical and Clinical Candidates
The therapeutic potential of H3 receptor antagonists has led to the development of numerous compounds. A comparative analysis of this compound dihydrochloride with other key preclinical and clinical candidates reveals differences in their potency, selectivity, and observed effects.
This compound Dihydrochloride is a high-affinity H3 receptor antagonist with Ki values of 22.7 nM for human H3 receptors and 21.7 nM for rat H3 receptors. bio-techne.combio-techne.comtocris.com It demonstrates significant selectivity over other human histamine receptor subtypes, with Ki values of 2940 nM for H1, 14400 nM for H2, and over 10000 nM for H4 receptors. bio-techne.combio-techne.comtocris.com Preclinical studies in diet-induced obesity models showed that this compound can significantly reduce body weight and body fat. nih.gov
Pitolisant (Wakix) is a non-imidazole H3 receptor antagonist/inverse agonist that has received regulatory approval for the treatment of narcolepsy in adults and children aged 6 years and older. neurology.orgnih.gov It has shown clinical efficacy in reducing both excessive daytime sleepiness (EDS) and cataplexy. neurology.orgnih.govdovepress.com Common adverse events reported in clinical trials include headache, insomnia, anxiety, and nausea, which are generally mild to moderate. neurology.orgnih.govnih.gov
Thioperamide was one of the first potent and selective imidazole-based H3 antagonists developed. wikipedia.org It is a potent antagonist/inverse agonist with Ki values of 25 nM for human H3 receptors and also shows affinity for the H4 receptor with a Ki of 27 nM. rndsystems.com Thioperamide effectively crosses the blood-brain barrier and enhances the activity of histaminergic neurons. wikipedia.org Its use in humans has been limited due to concerns about hepatotoxicity. wikipedia.org In preclinical models, it has demonstrated effects on cognition and neuroprotection. wikipedia.orgjpccr.eu
GSK-189254 is a potent, non-imidazole, and highly selective H3 receptor inverse agonist with a subnanomolar affinity for the human H3 receptor (pKi of 9.59-9.90). nih.govwikipedia.org It is over 10,000-fold selective for the H3 receptor compared to other histamine subtypes. wikipedia.org In preclinical studies, GSK-189254 increased the release of acetylcholine (B1216132) and other neurotransmitters and improved performance in various cognition models, suggesting potential for treating cognitive disorders like Alzheimer's disease. nih.govsci-hub.se
NNC 38-1049 is another orally active, non-imidazole H3 receptor antagonist. medchemexpress.comglpbio.com It is a competitive antagonist at both human and rat H3 receptors. nih.gov Preclinical research has shown that NNC 38-1049 increases histamine levels in the hypothalamus and can lead to a reduction in food intake and body weight, indicating its potential as a treatment for obesity. nih.govwikipedia.org
| Compound | Chemical Class | Human H3 Receptor Affinity (Ki/pKi) | Selectivity Profile | Primary Therapeutic Indication (Investigated) | Development Stage |
|---|---|---|---|---|---|
| This compound Dihydrochloride | Non-imidazole | Ki: 22.7 nM | High selectivity over H1, H2, H4 receptors. bio-techne.combio-techne.comtocris.com | Obesity. nih.gov | Preclinical |
| Pitolisant | Non-imidazole | Data not available in provided results | Selective H3 receptor antagonist/inverse agonist. neurology.org | Narcolepsy. neurology.org | Clinically Approved. neurology.org |
| Thioperamide | Imidazole-based | Ki: 25 nM | Also an antagonist at H4 receptors (Ki: 27 nM). rndsystems.com | Cognitive deficits, wakefulness. wikipedia.org | Preclinical (development halted due to toxicity). wikipedia.org |
| GSK-189254 | Non-imidazole | pKi: 9.59 - 9.90 | >10,000-fold selective over other histamine receptors. nih.govwikipedia.org | Cognitive disorders (e.g., Alzheimer's disease). nih.govwikipedia.org | Preclinical/Investigational |
| NNC 38-1049 | Non-imidazole | Data not available in provided results | Potent and competitive H3 receptor antagonist. medchemexpress.comnih.gov | Obesity. wikipedia.orgwikiwand.com | Preclinical |
Translational Research Challenges and Future Directions for Histamine H3 Receptor Modulation
Hurdles in Developing Histamine (B1213489) H3 Receptor Antagonists for Clinical Use
The journey of histamine H3 receptor antagonists from the laboratory to the clinic has been met with several significant obstacles. A-331440, a potent and selective non-imidazole H3R antagonist, serves as a relevant case study in understanding these challenges. One of the primary hurdles has been the concern of genotoxicity. For instance, this compound [4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile] showed positive results in an in vitro micronucleus assay, which is predictive of genotoxicity in vivo nih.gov. This finding necessitated the search for new compounds within the same chemical class that could retain the high potency and selectivity for H3 receptors but without the potential for genotoxicity nih.gov. The working hypothesis for this genotoxicity was that the biphenyl (B1667301) rings in this compound might contribute to interactions with DNA nih.gov.
Another significant challenge for centrally acting drugs is achieving efficient penetration of the blood-brain barrier (BBB). While some H3R antagonists like thioperamide (B1682323) have been shown to penetrate the BBB more efficiently than others such as clobenpropit, optimizing this property remains a critical aspect of drug design nih.govelsevierpure.com. Poor BBB penetration can lead to a lack of efficacy for CNS-targeted indications.
Furthermore, the complexity of the histaminergic system and the widespread expression of H3 receptors in the central nervous system present challenges in achieving desired therapeutic effects without inducing off-target side effects. H3 receptors act as both autoreceptors on histaminergic neurons and as heteroreceptors, modulating the release of various other neurotransmitters, including dopamine (B1211576), GABA, acetylcholine (B1216132), noradrenaline, and serotonin (B10506) wikipedia.org. This broad influence, while therapeutically promising for a range of conditions from obesity to cognitive disorders, also increases the risk of unintended pharmacological effects wikipedia.orgnih.gov. The development of H3R antagonists has been aimed at treating a variety of conditions such as sleep-wake disorders, attention-deficit hyperactivity disorder (ADHD), epilepsy, cognitive impairment, schizophrenia, and obesity researchgate.netjst.go.jp. However, the translation of preclinical efficacy in animal models to clinical proof of concept in humans has been slow, with many candidates failing in clinical trials nih.gov.
Design and Synthesis of Next-Generation Non-Imidazole H3 Receptor Antagonists
The limitations of early H3R antagonists, including the imidazole-containing compounds' potential for drug-drug interactions and the genotoxicity concerns with compounds like this compound, spurred the design and synthesis of next-generation non-imidazole antagonists. The lack of an imidazole (B134444) group is often seen as advantageous for pharmacokinetic and metabolic properties acs.org.
To address the genotoxicity of this compound, researchers synthesized analogues with substituents on the biaryl ring to alter its orientation, electronegativity, and polarity nih.gov. This led to the discovery of mono- and di-fluorinated analogues, A-417022 and A-423579 respectively, which retained or even improved upon the potency of this compound for H3 receptors but were devoid of genotoxicity in the in vitro micronucleus assay nih.gov. The reason for the lack of genotoxicity in these fluorinated analogues is not fully understood but highlights a successful strategy in designing safer compounds nih.gov.
The general approach to designing novel non-imidazole H3R antagonists has involved identifying new scaffolds that can replace the imidazole moiety while maintaining the necessary interactions with the receptor. For example, novel antagonists have been developed based on the low-affinity ligand dimaprit, leading to compounds with high affinity for the H3 receptor acs.org. Other approaches have focused on creating lipophilic non-imidazole antagonists with an aliphatic tertiary amino moiety connected to a benzyl (B1604629) template, with the aim of avoiding the side effects reported for other series of antagonists nih.gov. The discovery of natural products like conessine (B1669311) as H3 receptor antagonists has also opened new avenues for the design of novel chemical families of antagonists nih.gov.
More recent strategies have involved hybridizing the H3R pharmacophore with other structural motifs known for specific therapeutic activities, such as the 1,2,4-triazole (B32235) moiety for anticonvulsant effects tandfonline.com. This multitarget-directed ligand (MTDL) approach is a growing area in drug design nih.gov.
Potential for Combination Therapies Involving H3 Receptor Modulation
The role of H3 receptors in modulating a wide array of neurotransmitter systems provides a strong rationale for exploring combination therapies. By blocking H3 autoreceptors, antagonists increase histamine release, which in turn can act on other histamine receptors like H1 and H2, potentially enhancing wakefulness and attention nih.gov. The ability of H3R antagonists to also increase the release of acetylcholine, dopamine, and norepinephrine (B1679862) further supports their use in cognitive disorders nih.govfrontiersin.orgingentaconnect.com.
The concept of polypharmacology, or designing single molecules that act on multiple targets, is gaining traction. Dual-acting H3R/H1R antagonists have been synthesized for the potential treatment of allergic diseases, aiming to combine the benefits of both receptor blockades frontiersin.orgnih.gov. Similarly, combining H3R antagonism with the inhibition of serotonin or norepinephrine reuptake could offer synergistic effects in the treatment of depression and neuropathic pain frontiersin.orgnih.gov. For neurodegenerative conditions like Alzheimer's disease, a combination of H3R antagonism with acetylcholinesterase inhibition in a single molecule is being explored to improve cognitive function nih.govmdpi.com.
In the context of obesity, the anorectic effects of H3R antagonists could be combined with other weight-loss medications to achieve greater efficacy. The modulation of histamine and other neurotransmitters involved in appetite and energy homeostasis by H3R antagonists makes this a promising area for combination therapies nih.govnih.gov. The market approval of pitolisant, an H3R inverse agonist, for narcolepsy has increased interest in the clinical applications of multifunctional H3R antagonists frontiersin.orgnih.gov.
Emerging Research Areas in Histamine H3 Receptor Biology and Pathophysiology
Recent research has expanded our understanding of the role of histamine H3 receptors beyond their initial characterization as regulators of neurotransmitter release. A significant emerging area is the involvement of H3 receptors in neuroinflammation and neurodegeneration. H3R antagonists have been shown to reduce neuroinflammation by modulating microglial activation, facilitating a shift from a proinflammatory to an anti-inflammatory state mdpi.comresearchgate.net. This has significant implications for the treatment of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease, where neuroinflammation is a key pathological feature mdpi.commdpi.comresearchgate.net.
Furthermore, H3R modulation is being investigated for its potential to offer neuroprotection and slow the progression of these diseases researchgate.net. Studies have shown that H3R antagonists can activate neuroprotective cellular signaling pathways, such as the PI3K/AKT/GSK-3β pathway, and may alleviate cholinergic dysfunction and prevent neurodegeneration mdpi.commdpi.com.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of A-331440 dihydrochloride as a histamine H3 receptor antagonist, and how does this mechanism contribute to its anti-obesity effects?
- Answer : this compound dihydrochloride is a non-imidazole antagonist that binds selectively to human and rat histamine H3 receptors (K(i) = 25 nM), modulating energy metabolism and appetite regulation. In high-fat diet (HFD) murine models, higher doses (15 mg/kg, oral, twice daily) reduce body weight and fat mass comparable to low-fat diet controls, likely via receptor saturation and downstream metabolic normalization (e.g., insulin tolerance improvement). To validate this, researchers should use competitive receptor-binding assays and measure metabolic markers (e.g., serum insulin, adiposity indices) in controlled HFD studies .
Q. What are the recommended storage and handling protocols for this compound dihydrochloride in laboratory settings?
- Answer : Store the compound as a dry solid at 4°C, protected from moisture. Avoid exposure to strong acids, alkalis, or oxidizing agents due to potential decomposition. For solubility, use aqueous buffers (e.g., saline or PBS) and confirm stability via HPLC before in vivo administration .
Q. How can researchers verify the purity and identity of this compound dihydrochloride prior to experimental use?
- Answer : Use HPLC (≥98% purity standard) and mass spectrometry to confirm molecular weight (422.39 g/mol) and structure (C22H27N3O·2HCl). Cross-reference CAS No. 1049740-32-0 and synonyms (e.g., 4'-[3-[(3R)-3-(Dimethylamino)-1-pyrrolidinyl]propoxy]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride) to avoid misidentification .
Advanced Research Questions
Q. How should dose-response studies for this compound dihydrochloride be designed to optimize anti-obesity efficacy while minimizing off-target effects?
- Answer : Based on preclinical data, test escalating doses (e.g., 0.5, 5, 15 mg/kg) in HFD murine models over 28 days. Include control groups (low-fat diet, vehicle-treated HFD) and measure endpoints: body weight, fat mass (via DEXA), insulin tolerance (ITT), and receptor occupancy (via radioligand displacement assays). Higher doses (15 mg/kg) may require toxicity screening (e.g., liver/kidney function) to rule out non-specific effects .
Q. What experimental strategies can resolve contradictions in reported efficacy of this compound dihydrochloride across different obesity models?
- Answer : Discrepancies may arise from variations in diet composition (e.g., 45% vs. 60% kcal fat), dosing frequency, or genetic background. Conduct a meta-analysis of existing data, standardize protocols (e.g., diet formulation, dosing schedule), and replicate key experiments under harmonized conditions. Use paired statistical tests to compare outcomes across studies .
Q. How can the specificity of this compound dihydrochloride for H3 receptors be confirmed in complex in vivo systems?
- Answer : Employ knockout (H3 receptor-deficient) murine models to isolate receptor-dependent effects. Co-administer selective H3 agonists (e.g., immepip) to competitively reverse this compound's actions. Use transcriptomic profiling (RNA-seq) to identify off-target pathways affected by high-dose treatments .
Q. What methodologies are critical for integrating this compound dihydrochloride findings with broader obesity research, such as combining it with other anti-metabolic agents?
- Answer : Design combination studies with drugs targeting complementary pathways (e.g., GLP-1 agonists). Use factorial experimental designs to assess additive/synergistic effects. Monitor交互作用 via metabolomics and energy expenditure assays. Ensure rigorous controls for confounding variables (e.g., diet, circadian rhythm) .
Methodological Notes
- Data Reproducibility : Document all experimental parameters (e.g., diet composition, dosing intervals) to enable replication. Follow MIACARM standards for metadata reporting in cellular assays .
- Contradiction Analysis : Use systematic reviews to contextualize conflicting results, emphasizing study limitations (e.g., sample size, model relevance) .
- Ethical Compliance : Adhere to institutional guidelines for preclinical studies, including metabolic phenotyping protocols and humane endpoints in obesity models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
